molecular formula C11H6Cl2N2O3S2 B3344870 Dichlobentiazox CAS No. 957144-77-3

Dichlobentiazox

Cat. No.: B3344870
CAS No.: 957144-77-3
M. Wt: 349.2 g/mol
InChI Key: CUTZZBQQGUIEGT-UHFFFAOYSA-N
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Description

Dichlobentiazox is a novel fungicide developed by Kumiai Chemical Industry Co., Ltd. It belongs to the class of benzisothiazole compounds and was first introduced in 2016. The compound is known for its effectiveness against a wide range of plant diseases, particularly in rice cultivation. Its IUPAC name is 3-[(3,4-dichloroisothiazol-5-yl)methoxy]-1,2-benzisothiazole 1,1-dioxide, and it has a molecular formula of C11H6Cl2N2O3S2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dichlobentiazox begins with succinonitrile, which is treated with chlorine at elevated temperatures to produce a mixture of chlorinated maleonitrile and fumaronitrile. This mixture undergoes further reactions to form the final product .

Industrial Production Methods: Industrial production of this compound involves a series of chemical reactions under controlled conditions to ensure high yield and purity. The process typically includes chlorination, nitration, and cyclization steps, followed by purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Dichlobentiazox undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a fungicide.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include chlorine, nitrating agents, and various solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed: The major products formed from the reactions of this compound include its derivatives, which are used in various formulations for agricultural applications .

Scientific Research Applications

Dichlobentiazox has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a fungicide to control plant diseases such as rice blast, brown spot, and bacterial blight. Its effectiveness in activating plant defense mechanisms makes it a valuable tool in agricultural research .

Mechanism of Action

The mechanism of action of dichlobentiazox involves the activation of the salicylic acid pathway in plants. This activation induces systemic acquired resistance, which enhances the plant’s natural defense mechanisms against pathogens. The compound acts as a plant defense activator, making it effective against a wide range of plant diseases .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to dichlobentiazox include probenazole and acibenzolar-S-methyl. These compounds also act as plant defense activators by inducing systemic acquired resistance in plants .

Uniqueness: this compound is unique in its ability to provide stable and long-lasting protection against a wide range of plant diseases under various environmental conditions. Its high safety profile for rice seedlings and effectiveness in nursery box treatments further distinguish it from other similar compounds .

Properties

IUPAC Name

3-[(3,4-dichloro-1,2-thiazol-5-yl)methoxy]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2O3S2/c12-9-7(19-14-10(9)13)5-18-11-6-3-1-2-4-8(6)20(16,17)15-11/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTZZBQQGUIEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)OCC3=C(C(=NS3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801024186
Record name Dichlobentiazox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957144-77-3
Record name Dichlobentiazox [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957144773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlobentiazox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICHLOBENTIAZOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74TP6CP8JR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In 6 ml of acetonitrile were dissolved 0.62 g (3.10 mmol) of 3-chloro-1,2-benzoisothiazole 1,1-dioxide and 0.57 g (3.10 mmol) of the (3,4-dichloroisothiazol-5-yl)methanol. To the resulting solution was dropwise added 0.34 g (3.4 mmol) of triethylamine, followed by stirring at room temperature for 5 hours to give rise to a reaction. After the completion of the reaction, 12 ml of water was added. The resulting crystals were obtained by filtration. The crystals were washed with water and isopropyl alcohol to obtain 0.89 g (yield: 82%) of 3-(3,4-dichloroisothiazol-5-ylmethoxy)-1,2-benzoisothiazole 1,1-dioxide as a colorless powder (melting point: 165 to 167° C.).
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
0.62 g
Type
reactant
Reaction Step Three
Quantity
0.57 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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